3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. This compound, with the molecular formula , is of significant interest in various scientific fields, particularly in medicinal chemistry and materials science due to its distinctive properties and potential applications.
This compound is classified as a spirocyclic compound, which indicates it contains a spiro-connected ring system. It is synthesized from readily available precursors through specific chemical reactions, often involving nitrogen and oxygen functionalities. The hydrochloride form of this compound enhances its solubility and stability, making it more suitable for various applications in research and industry.
The synthesis of 3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride typically involves several steps. A common synthetic route includes the cyclization of piperidin-4-one hydrochloride hydrate with but-3-en-1-ol in the presence of an acid catalyst such as sulfuric acid. This reaction utilizes a Prins reaction mechanism to form the spirocyclic structure .
Industrial Production Methods: In industrial settings, optimizing reaction conditions is crucial for achieving high yield and purity. This may involve controlling factors such as temperature, reaction time, and reactant concentrations. Purification techniques like recrystallization are commonly employed to isolate the final product.
The molecular structure of 3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride features a spirocyclic arrangement that includes both nitrogen and oxygen atoms. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.71 g/mol |
| IUPAC Name | 3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid; hydrochloride |
| InChI | InChI=1S/C10H17NO3.ClH/c12-9(13)8-7-10(1-4-11-8)2-5-14-6-3-10;/h8,11H,1-7H2,(H,12,13);1H |
| InChI Key | OMTIFPBVSCEIRD-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC(CC12CCOCC2)C(=O)O.Cl |
These structural characteristics contribute to the compound's unique chemical behavior and reactivity.
3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride can participate in various chemical reactions:
Common Reagents and Conditions:
The physical and chemical properties of 3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride are summarized below:
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| Density | Not specified |
| Boiling Point | Not specified |
These properties contribute to its utility in various applications across scientific research and industry.
3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride has several notable applications:
This compound's multifaceted applications highlight its significance in ongoing research across various scientific disciplines.
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8